2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of 3-methoxyaniline with 2-(chloromethyl)pyridine under basic conditions to form the intermediate product. This intermediate is then reacted with pyridine-4-carboxylic acid chloride in the presence of a base to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide
- 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide
- 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-5-carboxamide
Uniqueness
2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxyanilino)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-7-4-6-15(12-17)23-18-11-14(8-10-21-18)19(24)22-13-16-5-2-3-9-20-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKOAAXGCULMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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